DHODH Enzyme Inhibition: 1.5-Fold to 400-Fold More Potent Than Co-Assayed Analogs
In a single recombinant human DHODH assay (N-terminal GST-tagged, residues 31-395, expressed in E. coli BL21(DE3), dihydroorotate substrate at 50 µM), the target compound (BDBM50281169) inhibited DHODH with an IC₅₀ of 1.20 nM. Under identical conditions, the structurally related analog BDBM15339 (6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid derivative) showed an IC₅₀ of 1.80 nM, a 1.5-fold lower potency. A second analog from the same patent series, BDBM50281168 (CHEMBL4167855; US20240034730 Compound 27), exhibited an IC₅₀ of 480 nM, representing a 400-fold potency loss relative to the target compound [1].
| Evidence Dimension | hDHODH enzyme inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM |
| Comparator Or Baseline | BDBM15339: IC₅₀ = 1.80 nM; BDBM50281168 (Compound 27): IC₅₀ = 480 nM |
| Quantified Difference | 1.5-fold more potent vs BDBM15339; 400-fold more potent vs BDBM50281168 |
| Conditions | Recombinant N-terminal GST-tagged human DHODH (residues 31-395), E. coli BL21(DE3) expression, dihydroorotate substrate at 50 µM, DCIP colorimetric readout |
Why This Matters
A 400-fold difference in enzyme IC₅₀ between compounds from the same patent family means that using a lower-cost analog without verifying potency will likely fail to achieve sufficient DHODH target engagement at pharmacologically relevant concentrations.
- [1] BindingDB assay entry 50015991. Direct inhibitor comparison: BDBM50281169 (IC₅₀ 1.20 nM), BDBM15339 (IC₅₀ 1.80 nM), BDBM50281168 (IC₅₀ 480 nM). Recombinant human N-terminal GST-fusion tagged DHODH, E. coli BL21(DE3), dihydroorotate substrate. View Source
